molecular formula C20H22N2O5S B2897650 6-ethyl 3-methyl 2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 920476-93-3

6-ethyl 3-methyl 2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2897650
CAS No.: 920476-93-3
M. Wt: 402.47
InChI Key: JCYFWXBZMUXQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[2,3-c]pyridine derivative featuring a 3-methylbenzamido substituent at position 2, with ethyl and methyl ester groups at positions 6 and 3, respectively. The dihydrothienopyridine core contributes to its rigidity, while the dicarboxylate esters enhance lipophilicity, influencing bioavailability and membrane permeability. The 3-methylbenzamido group may modulate binding affinity compared to other substituents, such as trimethoxyphenyl or cyano derivatives.

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[(3-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-4-27-20(25)22-9-8-14-15(11-22)28-18(16(14)19(24)26-3)21-17(23)13-7-5-6-12(2)10-13/h5-7,10H,4,8-9,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYFWXBZMUXQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl 3-methyl 2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final thienopyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-ethyl 3-methyl 2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-ethyl 3-methyl 2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl 3-methyl 2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on molecular features, synthetic yields, physical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents (Position 2) Molecular Formula Yield (%) m.p. (°C) Key Biological Activity
Target Compound Thieno[2,3-c]pyridine 3-Methylbenzamido C₂₂H₂₅N₂O₆S* N/A N/A Not reported
6-Ethyl 3-methyl 2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (3d) Thieno[2,3-c]pyridine 3,4,5-Trimethoxyanilino C₂₁H₂₆N₂O₇S 55 76–78 Antitubulin agent
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) Imidazo[1,2-a]pyridine 4-Bromophenyl, cyano C₂₈H₂₅BrN₃O₆ 61 223–225 Not reported
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene C₂₀H₁₀N₄O₃S 68 243–246 Not reported

*Molecular formula of the target compound is inferred based on structural similarity to 3d .

Key Observations:

Structural Diversity: The target compound shares the thieno[2,3-c]pyridine core with 3d , but differs in the substituent at position 2 (3-methylbenzamido vs. trimethoxyanilino). Imidazo[1,2-a]pyridine derivatives (e.g., 2c ) exhibit a fused bicyclic system with an additional oxo group, increasing polarity and reducing lipophilicity compared to thienopyridines.

Synthetic Accessibility :

  • Yields for analogous compounds range from 55% (3d) to 68% (11a), suggesting moderate synthetic efficiency. The target compound’s synthesis would likely require similar multi-step protocols, including condensation and chromatographic purification.

Physical Properties: Melting points vary significantly: thieno[2,3-c]pyridines (76–78°C for 3d ) vs. thiazolo[3,2-a]pyrimidines (243–246°C for 11a ). This disparity reflects differences in molecular rigidity and intermolecular interactions (e.g., π-stacking in aromatic systems).

Biological Activity :

  • Compound 3d exhibits antitubulin activity, a hallmark of anticancer agents targeting microtubule dynamics . The target compound’s 3-methylbenzamido group may confer similar activity, but its efficacy and selectivity require empirical validation.

Mechanistic Insights:

  • Substituent Effects : The 3-methylbenzamido group in the target compound introduces a bulky, hydrophobic substituent that may enhance binding to hydrophobic pockets in biological targets (e.g., tubulin or kinase active sites). In contrast, the trimethoxyphenyl group in 3d provides electron-donating methoxy groups, which could improve DNA intercalation or protein binding .
  • Ester Groups : Ethyl and methyl esters in both the target compound and 3d increase metabolic stability compared to free carboxylic acids, prolonging in vivo half-life.

Q & A

Q. Key Reaction Conditions :

StepSolventTemperatureCatalyst/BaseYield (%)Reference
Amide CouplingDichloromethane0–25°CTriethylamine60–75
EsterificationTHF/DMF50–80°CNaH/K2CO355–65
CyclizationTolueneRefluxp-TsOH70–85

Purification often employs flash chromatography (e.g., ethyl acetate/petroleum ether gradients) .

Basic: Which analytical techniques are essential for structural characterization?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR assign proton/carbon environments, e.g., distinguishing ester methyl (δ 3.6–3.8 ppm) and dihydrothienopyridine protons (δ 2.8–4.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ = 451.5 for a related compound) and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl stretches (1700–1750 cm⁻¹) and amide N–H bends (~3300 cm⁻¹) .

Advanced: How can synthesis yields be optimized for scale-up?

Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, THF) improve solubility of intermediates .
  • Catalyst Screening : Use of NaH over K2CO3 increases esterification efficiency by 10–15% .
  • Reaction Monitoring : HPLC or TLC tracks intermediate formation; quenching side reactions (e.g., hydrolysis) improves purity .
  • Temperature Control : Lower temperatures (0–5°C) during amide coupling reduce byproduct formation .

Advanced: How to address discrepancies in biological activity data across structural analogs?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects. For example, 3-methylbenzamido analogs show 2–3× higher kinase inhibition than 2,6-difluoro derivatives due to enhanced hydrophobic interactions .
  • Computational Docking : Molecular dynamics simulations predict binding affinities; e.g., the 3-methyl group stabilizes π-π stacking with ATP-binding pockets .
  • Bioassay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls to minimize variability .

Basic: What pharmacological applications are suggested for this compound?

Answer:

  • Kinase Inhibition : Thienopyridine derivatives selectively inhibit tyrosine kinases (e.g., EGFR, VEGFR) implicated in cancer .
  • Antitubulin Activity : Analogous compounds (e.g., 3d in ) disrupt microtubule assembly (IC50 = 1.2–3.5 µM).
  • Anti-inflammatory Potential : Benzamido moieties modulate COX-2 and NF-κB pathways in preclinical models .

Advanced: How to design analogs with improved metabolic stability?

Answer:

  • Ester Bioisosteres : Replace methyl/ethyl esters with amides or carbamates to reduce hydrolysis .
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF3) on the benzamido ring to slow CYP450-mediated oxidation .
  • Prodrug Strategies : Mask polar groups (e.g., phosphate esters) to enhance oral bioavailability .

Basic: What are the solubility and formulation challenges?

Answer:

  • Poor Aqueous Solubility : LogP ~3.5 limits dissolution. Use co-solvents (PEG 400, DMSO) or nanoemulsions for in vivo studies .
  • Solid-State Stability : Hygroscopicity requires storage under anhydrous conditions (-20°C, desiccated) .

Advanced: Which computational methods predict target interactions?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to kinase domains (PDB: 1M17) with RMSD <2.0 Å .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at C2 amide) for scaffold optimization .

Advanced: How to assess stability under physiological conditions?

Answer:

  • pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24h; monitor via HPLC .
  • Plasma Stability Assays : Incubate with human plasma (37°C); >80% remaining after 2h indicates suitability for IV administration .

Basic: What analytical methods ensure purity for in vitro studies?

Answer:

  • HPLC-PDA : Use C18 columns (ACN/water gradient) with UV detection at 254 nm; purity >95% required .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.